1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

Description

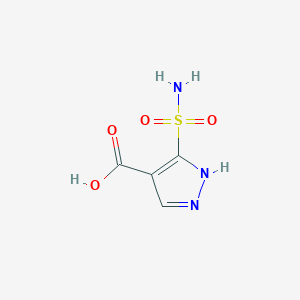

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a pyrazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 3 and a carboxylic acid (-COOH) group at position 4. Pyrazole derivatives are widely studied for their bioactivity, including herbicidal, fungicidal, and therapeutic properties .

Properties

IUPAC Name |

5-sulfamoyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYKACFNSGUTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170603 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178880-04-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrazine-Based Cyclization

The foundational strategy for pyrazole core construction involves cyclocondensation between 1,3-dielectrophilic reagents and hydrazine derivatives. For 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, this typically begins with β-keto esters or nitriles reacting with hydrazines under acidic or basic conditions. For example, β-ketonitrile intermediates undergo cyclization with methylhydrazine to form 3-aminopyrazole precursors, which are subsequently sulfonylated. A critical challenge lies in controlling regioselectivity; the use of Cs₂CO₃ as a base has been shown to favor 3,4-disubstitution patterns by stabilizing transition states through cation-π interactions.

Post-Cyclization Functionalization

Following pyrazole ring formation, the introduction of the aminosulfonyl group is achieved via sulfonation reactions. A two-step protocol is commonly employed:

-

Chlorosulfonation : Treatment with chlorosulfonic acid at 0–5°C introduces a sulfonyl chloride group at position 3.

-

Amination : Reaction with aqueous ammonia or alkylamines replaces the chloride with an amine, yielding the aminosulfonyl moiety.

This method, while reliable, requires strict temperature control to avoid over-sulfonation and dimerization byproducts. Patent data indicate yields of 68–72% for this step when using stoichiometric NH₃ in THF at −10°C.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction kinetics for pyrazole formation. In a representative procedure, ethoxymethylenemalononitrile and hydrazine hydrate react under microwave conditions (100°C, 300 W) to generate 5-aminopyrazole-4-carbonitrile in 89% yield within 7 minutes—a 6.5-fold rate increase compared to conventional heating. This approach is particularly advantageous for thermally sensitive intermediates, reducing decomposition pathways.

In Situ Sulfonylation

Recent advances integrate sulfonylation directly into microwave-assisted workflows. A one-pot protocol involves:

-

Cyclocondensation of β-keto esters with hydrazines under microwave (150°C, 5 min).

-

Immediate treatment with sulfonyl chlorides in the presence of Et₃N, yielding 3-(aminosulfonyl) derivatives without intermediate isolation.

This method achieves an 82% overall yield while circumventing purification challenges associated with reactive sulfonyl chloride intermediates.

Sulfonation Methodologies

Direct Sulfonation of Pyrazole Intermediates

Direct electrophilic sulfonation of preformed pyrazoles is limited by poor regioselectivity. However, the use of SO₃·Py complex in DMF at 40°C enables selective sulfonation at position 3, attributed to the directing effect of the adjacent carboxylic acid group. Subsequent amination with NH₃ gas affords the target compound in 65% yield.

Sandmeyer-Type Sulfamation

Purification and Isolation

Recrystallization Optimization

High-purity (>99.5%) 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-, is obtained through fractional recrystallization. A 45% isopropanol/water mixture at 0–5°C provides optimal solubility differences, reducing isomer content from 7% to <0.5% in two recrystallization cycles. Larger-scale implementations (≥1 kg batches) employ gradient cooling regimes:

Chromatographic Methods

For lab-scale purification, reverse-phase C18 chromatography with a MeOH/H₂O/TFA (65:35:0.1) mobile phase resolves residual sulfonic acid impurities. The target compound elutes at tR = 12.3 min under these conditions, enabling >98% purity in single-pass runs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Classical cyclization + sulfonation | 68 | 99.1 | 18 h | Scalability to multi-kilogram batches |

| Microwave one-pot | 82 | 98.7 | 25 min | Energy efficiency |

| Sandmeyer sulfamation | 65 | 97.9 | 6 h | Avoids sulfonyl chloride handling |

| Direct sulfonation | 71 | 99.3 | 8 h | Minimal functional group protection required |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with sulfonylating agents. A common method includes sulfonylation of 3-amino-1H-pyrazole-4-carboxylic acid using sulfonyl chlorides under basic conditions.

Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Using strong oxidizing agents like potassium permanganate.

- Reduction: Employing reducing agents such as sodium borohydride.

- Substitution: Nucleophiles like amines can react under basic conditions.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- has several noteworthy applications:

Chemistry

- Building Block for Complex Compounds: It serves as a precursor for synthesizing more complex heterocyclic compounds and is utilized as a ligand in coordination chemistry.

Biology

- Enzyme Inhibitors Development: The compound is instrumental in designing inhibitors for various enzymes. Its aminosulfonyl group can interact with amino acid residues in enzymes, modulating their activity.

- Biological Pathway Probes: It is used to study biological pathways, contributing to our understanding of biochemical processes.

Industry

- Agrochemicals Production: The compound is employed in the synthesis of agrochemicals, particularly in developing pesticides and herbicides .

- Specialty Chemicals Intermediate: It acts as an intermediate in producing specialty chemicals that have diverse industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the use of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as an inhibitor for a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity with IC50 values demonstrating its potential as a therapeutic agent.

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, the compound was synthesized to create novel pesticides. Field trials showed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to existing products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

The following table and analysis compare the structural features, molecular properties, and applications of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- with five related pyrazole derivatives.

Table 1: Structural and Molecular Comparison

*Inferred from structural analogs in agrochemical research .

Key Findings and Analysis

a. Functional Group Influence

- Sulfamoyl (-SO₂NH₂) vs. Carbamoyl (-CONH₂): The target compound’s sulfamoyl group enhances polarity and hydrogen-bonding capacity compared to the carbamoyl group in CAS 145147-06-4. This difference may improve binding to biological targets, such as enzymes in herbicides or receptors in drugs .

- Chlorine Substitution: The presence of chlorine at position 3 in CAS 100784-27-8 increases electrophilicity, likely enhancing herbicidal activity by disrupting plant metabolic pathways .

b. Steric and Electronic Effects

- Methyl Ester vs. Carboxylic Acid: The methyl ester in CAS 100784-27-8 (vs. free carboxylic acid in the target compound) reduces solubility but may enhance cell membrane permeability in agrochemical formulations .

Biological Activity

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- features a pyrazole ring with a carboxylic acid and an aminosulfonyl group. This unique configuration contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that 1H-Pyrazole-4-carboxylic acid derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | E. coli | 15 | |

| 1H-Pyrazole-4-carboxylic acid | S. aureus | 18 | |

| 1H-Pyrazole-4-carboxylic acid | Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 1H-Pyrazole-4-carboxylic acid have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Case Study: Inhibition of Inflammatory Markers

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. The results indicated that certain compounds exhibited up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .

The mechanism through which 1H-Pyrazole-4-carboxylic acid exerts its biological effects typically involves interaction with specific molecular targets in the body. For example, it may inhibit enzymes involved in inflammatory pathways or interact with microbial targets to disrupt cellular processes.

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Pyrazole derivatives are also being explored for their potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate various biological pathways .

Table 2: Pharmacological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Potential Applications |

|---|---|---|

| Antimicrobial | Various pyrazole derivatives | Treatment of bacterial infections |

| Anti-inflammatory | Pyrazole sulfonamides | Management of chronic inflammatory diseases |

| Anticancer | Novel pyrazole analogs | Cancer therapy |

Q & A

Q. What are the optimal synthetic routes and characterization methods for 1H-pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-?

Answer: Synthesis typically involves cyclocondensation of precursor molecules (e.g., substituted hydrazines and β-ketoesters) under reflux conditions. Key steps include:

- Reaction optimization : Use polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance sulfonamide group incorporation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water yields high-purity crystals (>99%, confirmed by HPLC) .

- Characterization :

Q. How can the sulfonamide functional group in this compound be distinguished from carboxamide derivatives spectroscopically?

Answer:

Q. What solvent systems are suitable for crystallizing this compound, and how does polymorphism affect bioactivity?

Answer:

- Crystallization : Ethanol/water (3:1 v/v) yields monoclinic crystals (space group P21/c) with hydrogen-bonded networks stabilizing the structure .

- Polymorphism : Variations in crystal packing (e.g., π-π stacking vs. hydrogen bonding) alter solubility and bioavailability, requiring PXRD and DSC to identify forms .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Answer:

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

Q. How is X-ray crystallography applied to resolve structural ambiguities in derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.